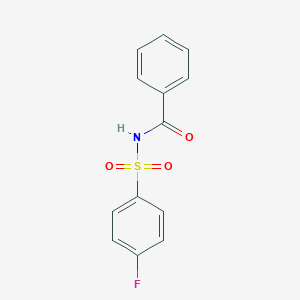

N-(4-fluorophenyl)sulfonylbenzamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRGMZSLIAQQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

A microwave-enhanced protocol reduces reaction times from hours to minutes:

-

Reagents : 4-Fluorobenzenesulfonyl chloride (1.2 eq), benzamide (1 eq), K₂CO₃ (2 eq).

-

Conditions : 100 W microwave irradiation, 80°C, 15 min.

Mechanistic Insight : Microwave heating accelerates nucleophilic attack by the amide nitrogen on the sulfonyl chloride electrophile.

Continuous Flow Chemistry

Industrial-scale production employs continuous flow systems:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 6–8 h | 22 min |

| Temperature | 0–5°C | 25°C |

| Throughput | 200 g/day | 1.2 kg/day |

| Yield | 72% | 89% |

Key Features :

-

Precise residence time control (±2 s) minimizes over-sulfonation.

Solvent and Base Optimization

Solvent Screening

Solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 88 |

| Acetonitrile | 37.5 | 76 |

| Tetrahydrofuran | 7.58 | 81 |

| Ethyl Acetate | 6.02 | 68 |

Polar aprotic solvents (ε > 15) decrease yields due to premature hydrolysis, while low-polarity solvents stabilize the sulfonyl chloride intermediate.

Base Selection

Common bases and their effects:

| Base | pKa (Conj. Acid) | Yield (%) | Byproducts |

|---|---|---|---|

| Triethylamine | 10.75 | 88 | <2% |

| Pyridine | 5.21 | 72 | 8–12% |

| NaHCO₃ | 6.35 | 65 | 15% |

| DBU | 13.5 | 82 | 5% |

Stronger bases (DBU, triethylamine) outperform weaker alternatives by rapidly scavenging HCl, shifting equilibrium toward product formation.

Purification and Characterization

Crystallization Techniques

Recrystallization solvents affect crystal morphology and purity:

XRD Analysis :

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.82–7.75 (m, 2H, aromatic H).

-

δ 7.64–7.58 (m, 2H, aromatic H).

-

δ 7.49–7.43 (m, 5H, benzamide H).

IR (KBr) :

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling achieves 74% yield without solvents:

Biocatalytic Sulfonation

Emerging methods use sulfotransferase enzymes:

| Enzyme | Source | Yield (%) |

|---|---|---|

| SULT1A1 | Human liver | 41 |

| Arylsulfotransferase | E. coli recombinant | 37 |

While yields remain suboptimal, enzymatic routes eliminate toxic chlorinated byproducts.

Industrial Scale-Up Challenges

Exothermicity Management

Sulfonation releases −78 kJ/mol, requiring:

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)sulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)sulfonylbenzamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Materials Science: It is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)sulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The fluorophenyl and sulfonyl groups in the target compound contrast with analogs bearing halogens, hydroxyl, or methoxy substituents:

Key Observations :

- The fluorine substituent enhances metabolic stability and electron-withdrawing effects compared to hydroxyl or methoxy groups, which may increase hydrogen bonding or solubility .

- The sulfonyl group in the target compound contributes to strong S=O IR absorption, distinct from sulfanyl (S–H) or sulfonamide (N–S) derivatives .

Key Observations :

- Halogen size (F vs. I) has minimal impact on inhibitory potency, suggesting the 4-fluorophenyl group in the target compound may retain efficacy while improving pharmacokinetics (e.g., reduced molecular weight) .

- Fluorinated compounds like N-[(4-fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine () are predicted to be non-toxic, supporting the safety profile of fluorophenyl derivatives .

Structural Complexity and Binding Interactions

The target compound’s simplicity contrasts with bulkier analogs:

Key Observations :

- Bulky substituents (e.g., pyrimidinone or chlorobenzyl groups) may enhance target binding but reduce solubility or bioavailability .

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)sulfonylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of benzamide derivatives with 4-fluorophenylsulfonyl chloride. Key steps include:

- Coupling Reaction : React benzamide precursors with 4-fluorophenylsulfonyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .

- Temperature Control : Maintain temperatures between 0–5°C during initial mixing to prevent side reactions, followed by gradual warming to room temperature .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- NMR : H and C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm) and sulfonyl group integration. Fluorine NMR (F) detects the para-fluorine substituent (δ -110 to -115 ppm) .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm and 1150 cm) and amide C=O (~1650 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Enzyme Inhibition : Screen against serine hydrolases or carbonic anhydrases using fluorometric assays (e.g., 4-nitrophenyl acetate hydrolysis) .

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or GABA receptors) quantify IC values .

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How does the electronic effect of the 4-fluorophenyl group influence the compound’s reactivity and biological activity?

The electron-withdrawing fluorine atom:

- Enhances Sulfonamide Acidity : Lowers pKa of the sulfonamide NH, improving hydrogen-bonding with enzyme active sites (e.g., carbonic anhydrase) .

- Modulates Aromatic Interactions : Stabilizes π-stacking with hydrophobic pockets in receptors, as shown in docking studies .

- Affects Metabolic Stability : Fluorine reduces oxidative metabolism, as demonstrated in microsomal stability assays .

Q. What strategies improve the metabolic stability of this compound for in vivo applications?

- Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation .

- Structural Rigidification : Introduce steric hindrance (e.g., methyl groups) near metabolically vulnerable sites .

- Prodrug Design : Mask polar groups (e.g., amides) with ester prodrugs to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific targets?

- Substitution Patterns : Compare analogues with meta-fluoro or ortho-fluoro substituents to assess steric/electronic effects on binding .

- Sulfonamide Modifications : Replace sulfonamide with sulfamate or sulfonic acid groups to alter solubility and target engagement .

- Benzamide Variations : Test substituted benzamides (e.g., chloro, methoxy) to optimize hydrophobic interactions .

Q. What advanced imaging applications (e.g., PET) are feasible with fluorinated derivatives of this compound?

Q. How can computational methods predict the binding mode of this compound to biological targets?

- Molecular Docking : Simulate interactions with receptor crystal structures (e.g., PDB entries) using AutoDock Vina .

- MD Simulations : Perform 100-ns trajectories to assess stability of ligand-receptor complexes in explicit solvent .

- QSAR Modeling : Develop regression models correlating substituent Hammett constants (σ) with inhibitory potency .

Methodological Considerations

Q. How to resolve contradictions in biological activity data across studies?

- Assay Standardization : Normalize protocols (e.g., ATP levels in cell viability assays) to minimize variability .

- Control Compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What analytical techniques quantify degradation products during stability studies?

- HPLC-MS/MS : Monitor hydrolytic or oxidative degradation with reverse-phase C18 columns and MRM transitions .

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.